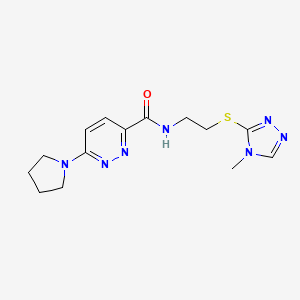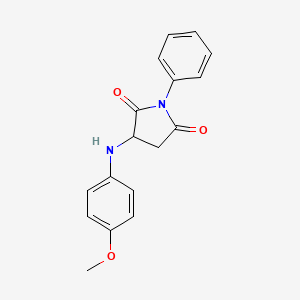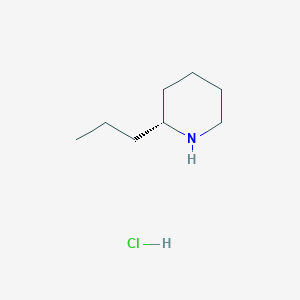
(R)-2-Propylpiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s chemical formula, its molecular weight, and its classification (e.g., organic, inorganic, etc.). It may also include its appearance (e.g., color, state of matter) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include its reactivity with other substances, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and pH. It also includes chemical properties like reactivity and stability .Aplicaciones Científicas De Investigación
Dopamine Receptor Interaction
(R)-2-Propylpiperidine hydrochloride, as part of its broader chemical class, has been studied for its interaction with dopamine receptors. For example, the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), which include compounds related to (R)-2-Propylpiperidine, have shown interesting interactions with central dopamine receptors. Particularly, the R enantiomers in this class behave as classical dopamine receptor agonists, with both pre- and postsynaptic receptor affinity (Wikström et al., 1984).
Pharmacological Properties
Studies have also investigated the broader pharmacological properties of compounds closely related to (R)-2-Propylpiperidine hydrochloride. For instance, research on ethers with similar structures revealed significant cholinergic blocking and muscotropic antispasmodic effects, without notable impacts on the central nervous system (Matsuda et al., 1976).
Therapeutic Potential
Further, there's research indicating the therapeutic potential of related compounds in the treatment of specific conditions. A study on a novel 5-HT2A receptor antagonist, structurally similar to (R)-2-Propylpiperidine hydrochloride, showed promising antiplatelet effects and potential for treating certain cardiovascular conditions (Ogawa et al., 2002).
Reinforcing Effects
The reinforcing effects of dopamine D2 receptor agonists, including compounds structurally related to (R)-2-Propylpiperidine hydrochloride, have been studied in animal models. This research offers insights into the potential behavioral effects of these compounds (Ranaldi et al., 2001).
Synthesis and Technology
There is also a focus on the synthesis and technological aspects of compounds like (R)-2-Propylpiperidine hydrochloride. For instance, a study on the synthesis of (R)-3-aminopiperidine dihydrochloride provides valuable information on the production and identification of these types of compounds (Jiang Jie-yin, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-propylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBWZNQZRWZJIR-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CCCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Propylpiperidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2638653.png)
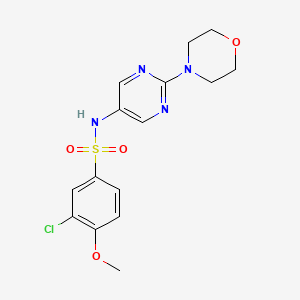
![3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2638655.png)

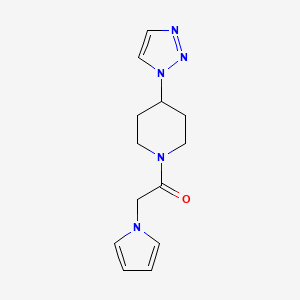


![2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2638666.png)




